2-(Difluoromethoxy)-5-nitroaniline
Overview
Description
2-(Difluoromethoxy)-5-nitroaniline is an organic compound that features both difluoromethoxy and nitro functional groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-nitroaniline typically involves the introduction of the difluoromethoxy group and the nitro group onto an aniline ring. One common method is the nitration of 2-(difluoromethoxy)aniline. The nitration process involves treating 2-(difluoromethoxy)aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-(Difluoromethoxy)-5-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-5-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with improved pharmacokinetic properties due to the presence of the difluoromethoxy group.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-nitroaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, leading to alterations in cellular processes. The presence of the difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, potentially leading to increased efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)-5-aminophenol
- 2-(Difluoromethoxy)-4-nitroaniline
Uniqueness
2-(Difluoromethoxy)-5-nitroaniline is unique due to the presence of both the difluoromethoxy and nitro groups on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in certain chemical reactions. Compared to its analogs, this compound may exhibit different biological activities and physicochemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(difluoromethoxy)-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(11(12)13)3-5(6)10/h1-3,7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYRUPJFBLFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366235 | |
Record name | 2-(difluoromethoxy)-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54939-58-1 | |
Record name | 2-(difluoromethoxy)-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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